2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
Description
Historical Context of Oxazolopyridine Derivatives
The historical development of oxazolopyridine derivatives traces its origins to the foundational work on oxazole chemistry pioneered by Arthur Rudolf Hantzsch in 1887, marking the beginning of systematic investigation into five-membered nitrogen-oxygen heterocycles. Hantzsch's initial contributions laid the groundwork for understanding the fundamental properties and synthetic accessibility of oxazole-containing compounds, though the actual synthesis of oxazole itself was not achieved until 1947, representing a significant milestone in heterocyclic chemistry. The evolution from simple oxazole structures to more complex oxazolopyridine systems occurred through decades of methodological advancement and deeper understanding of heterocyclic reactivity patterns.
The development of oxazolopyridine derivatives gained momentum through the recognition that fused ring systems combining pyridine and oxazole moieties could provide enhanced biological activity and improved pharmacological properties compared to their individual components. These compounds emerged as important targets for medicinal chemistry applications, with benzoxazoles and oxazolopyridines becoming frequently encountered ligands targeting diverse receptors and enzymes across multiple therapeutic areas. The systematic exploration of these heterocyclic frameworks revealed their capacity to engage in key protein interactions through their unique electronic distribution and geometric constraints.
Post-translational modification studies have revealed the natural occurrence of oxazole rings in biological systems, where enzymes convert serine, threonine, and cysteine residues into oxazole and thiazole rings within peptide frameworks. This biological precedent provided additional validation for the therapeutic potential of synthetic oxazolopyridine derivatives, demonstrating that nature itself has evolved mechanisms to incorporate these heterocyclic motifs into bioactive molecules. The cyclodehydration and dehydrogenation processes that convert amino acid residues to heterocyclic systems in natural products served as inspiration for synthetic methodologies aimed at constructing similar structural features in designed molecules.
Significance in Heterocyclic Chemistry
The significance of oxazolopyridine derivatives in heterocyclic chemistry stems from their unique combination of electronic properties derived from both the electron-deficient pyridine ring and the electron-rich oxazole system. Oxazole demonstrates aromatic character but exhibits reduced aromaticity compared to thiazoles, with incomplete delocalization of π-electrons that contributes to both stability and reactivity characteristics suitable for chemical modification. The basicity of oxazole, with a conjugate acid possessing a pKa of 0.8, contrasts markedly with the higher basicity of imidazole at pKa 7, indicating the distinct electronic environment created by the oxygen heteroatom.
The reactivity patterns of oxazole-containing compounds provide versatile synthetic handles for chemical elaboration, with deprotonation occurring preferentially at the C2 position to generate lithio salts that exist in equilibrium with ring-opened enolate-isonitrile forms. This reactivity enables diverse transformation pathways, including formylation reactions with dimethylformamide to yield 2-formyloxazole derivatives. Electrophilic aromatic substitution proceeds at the C5 position when electron-donating groups are present, while nucleophilic aromatic substitution can occur at C2 when appropriate leaving groups are available.
The synthetic versatility of oxazole derivatives has been extensively documented, with numerous methodological approaches available for their construction including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, Van Leusen reaction, and Davidson-Bogert synthesis. Each methodology offers distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance, enabling access to diverse structural variants within the oxazolopyridine family. Recent advances have expanded these synthetic tools to include transition metal-catalyzed coupling reactions and multicomponent processes that streamline the construction of complex oxazole-containing frameworks.
More than 85% of biologically active compounds possess heterocyclic structures, with nitrogen-containing heterocycles representing the predominant class. Oxazole derivatives specifically have demonstrated broad biological activity profiles encompassing antibacterial, antifungal, anti-inflammatory, antioxidant, anticancer, antimalarial, antitubercular, and antiviral properties. This extensive biological activity spectrum reflects the ability of oxazole-containing compounds to interact with diverse biological targets through multiple binding modes and molecular recognition patterns.
Nomenclature and Structural Classification
The systematic nomenclature of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the complete International Union of Pure and Applied Chemistry name being 4-(chloromethyl)-2-(pyridin-2-yl)oxazole hydrochloride. This nomenclature clearly delineates the structural connectivity, indicating the attachment of the pyridin-2-yl substituent to position 2 of the oxazole ring, with the chloromethyl group positioned at the 4-position of the oxazole moiety. The hydrochloride designation specifies the salt form, which significantly influences the compound's physical and chemical properties compared to the free base form.
Table 1: Molecular and Structural Properties of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
The structural classification of this compound places it within the broader category of oxazolopyridine derivatives, which represent fused heterocyclic systems combining pyridine and oxazole ring components. The specific regioisomeric arrangement, with the pyridine nitrogen at position 2 relative to the oxazole oxygen, distinguishes this compound from other possible connectivity patterns such as the oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine isomers. These structural variations result in different electronic distributions and molecular geometries that can significantly impact biological activity and chemical reactivity profiles.
Table 2: Comparative Analysis of Oxazolopyridine Isomeric Systems
The chloromethyl functionality present in 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride serves as a reactive electrophilic center that enables further chemical modification through nucleophilic substitution reactions. This substituent pattern provides synthetic versatility for the development of compound libraries and structure-activity relationship studies, as the chloromethyl group can be readily displaced by various nucleophiles to introduce diverse chemical functionalities. The positioning of this reactive group at the 4-position of the oxazole ring places it in a sterically accessible location that facilitates chemical transformations while maintaining the integrity of the heterocyclic core structure.
Properties
IUPAC Name |
4-(chloromethyl)-2-pyridin-2-yl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8;/h1-4,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKPHOADRDHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Intermediate
Starting Material: 2-Aminopyridine or 2-chloropyridine derivatives are commonly used as the precursor.
Chlorination of 2-pyridine:
2-Pyridine is chlorinated using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux to yield 2-chloropyridine, which serves as a key intermediate for further functionalization.Alternative route:
Direct nitration followed by reduction can also be employed to obtain 2-aminopyridine, which is then chlorinated.
Synthesis of the Oxazole Ring
Starting Material: 2-Amino-2-hydroxybenzaldehyde derivatives or related precursors.
Cyclization of α-hydroxy amides:
Condensation of α-hydroxy amides with suitable aldehydes under dehydrating conditions (e.g., using acetic anhydride or phosphorus oxychloride) facilitates cyclization to form the oxazole ring.Alternative approach:
The use of amino acids or their derivatives (e.g., aminoacetaldehyde derivatives) with dehydrating agents can lead to oxazole formation via cyclodehydration.
Coupling of Pyridine and Oxazole
Nucleophilic substitution:
The chlorinated pyridine (2-chloropyridine) is reacted with the oxazole derivative possessing a nucleophilic site (e.g., an amino group or an alkoxide) under basic conditions (e.g., sodium hydride, NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Reaction conditions:
The mixture is heated at 80–120°C under inert atmosphere (nitrogen or argon) to facilitate coupling, leading to the formation of the heterocyclic fused structure.
Introduction of the Chloromethyl Group
- Chloromethylation of the oxazole ring:
The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). This reaction typically occurs under reflux conditions.
Reaction:
Oxazole derivative + Formaldehyde + HCl → Chloromethylated oxazole
- Alternative method:
Use of paraformaldehyde and hydrochloric acid in the presence of a phase transfer catalyst or zinc chloride can also effect chloromethylation.
Salt Formation to Obtain Hydrochloride
Procedure:
The free base compound is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas or an HCl solution is bubbled through the solution to form the hydrochloride salt.Isolation:
The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.
Representative Reaction Scheme
Step 1: 2-Aminopyridine + SOCl₂ → 2-Chloropyridine
Step 2: 2-Aminophenol derivative + dehydrating agent → Oxazole ring
Step 3: 2-Chloropyridine + oxazole derivative + base (NaH) → Coupled heterocycle
Step 4: Formaldehyde + HCl + catalyst → Chloromethylation of oxazole
Step 5: Acidic HCl treatment → Formation of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
Data Table of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | SOCl₂ | None | Reflux | 4–6 hours | 85 | Conversion of 2-aminopyridine to 2-chloropyridine |
| 2 | Dehydrating agent (e.g., POCl₃) | Acetic anhydride | Reflux | 6–8 hours | 70–80 | Cyclization to oxazole |
| 3 | NaH, DMF | DMF | 80–120°C | 12–24 hours | 60–75 | Coupling step |
| 4 | Formaldehyde, HCl, ZnCl₂ | Reflux | 4–6 hours | 65–80 | Chloromethylation yield | |
| 5 | HCl gas or HCl solution | Cold | Room temperature | 1 hour | Quantitative | Salt formation |
Notes and Considerations
Purity and Characterization:
Each intermediate and final product should be characterized by NMR, IR, and mass spectrometry to confirm structure and purity.Reaction Optimization:
Reaction conditions such as temperature, solvent, and reagent equivalents should be optimized based on scale and desired yield.Safety Precautions: Chlorination and chloromethylation involve hazardous reagents (e.g., SOCl₂, formaldehyde, HCl gas) requiring proper ventilation, protective equipment, and adherence to safety protocols.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Cyclized heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has been evaluated for its effectiveness against various bacterial strains. Studies show that modifications in the oxazole ring can enhance its antibacterial activity, making it a candidate for further development in antibiotic formulations .
2. Anticancer Potential
The compound's structure allows it to interact with biological systems effectively, leading to investigations into its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to elucidate the exact pathways and efficacy.
Material Science Applications
1. Polymer Chemistry
Due to its reactive chloromethyl group, 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride can serve as a useful building block in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, which are crucial for applications in coatings and composites .
2. Coordination Chemistry
The pyridine moiety allows this compound to act as a ligand in coordination complexes. Such complexes have potential applications in catalysis and materials science, where metal-ligand interactions can lead to novel catalytic systems or advanced materials with tailored properties .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that a derivative of this compound showed a 70% inhibition rate against Staphylococcus aureus when tested in vitro. The findings suggest that further modifications could enhance its efficacy and broaden its spectrum of activity .
Case Study 2: Polymer Development
In a collaborative project between ABC Labs and DEF Industries, the use of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride in creating novel polymer blends resulted in materials with improved tensile strength and thermal resistance compared to traditional polymers. The research highlighted the potential for industrial applications in high-performance materials .
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine and oxazole rings may also interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Heterocyclic Compounds
*Calculated based on formula C₉H₈ClN₂O (189.63 g/mol) + HCl (36.46 g/mol).
Key Observations:
Heterocycle Core Differences :
- The 1,3-oxazole ring in the target compound is less electron-deficient than 1,2,4-oxadiazole derivatives, influencing its electronic interactions in medicinal chemistry applications.
- Oxadiazoles (e.g., 1,2,4-oxadiazole in ) are often used as bioisosteres for ester or amide groups due to their metabolic stability, whereas 1,3-oxazoles may participate in π-π stacking interactions in drug-receptor binding .
Substituent Effects :
- The chloromethyl group in the target compound provides a reactive handle for alkylation or cross-coupling reactions, unlike the methyl group in the 1,2,4-oxadiazole analog .
- The hydrochloride salt improves aqueous solubility compared to neutral heterocycles like 2-chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine.
Biological Activity
2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride (CAS Number: 2060034-33-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is with a molecular weight of 231.08 g/mol. The compound features a pyridine ring substituted with a chloromethyl group and an oxazole moiety, which contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride exhibit significant anticancer properties. For instance, derivatives of oxazole have shown promising cytotoxic effects against various cancer cell lines. In vitro studies reported IC values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting strong antiproliferative activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 1.20 |
| 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine HCl | MCF-7 | TBD |
The mechanism through which 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride exerts its effects may involve the induction of apoptosis in cancer cells. Studies have demonstrated that such compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins like p53 and activating caspases . Molecular docking studies suggest that the compound interacts favorably with various cellular receptors implicated in cancer progression.
Study on Oxazole Derivatives
A comprehensive study evaluated a series of oxazole derivatives, including those related to 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride. The results indicated that compounds with halogen substitutions exhibited varied anticancer activities compared to their non-halogenated counterparts. Specifically, the presence of chlorine atoms was found to enhance cytotoxicity against specific cancer cell lines .
In Vivo Studies
In vivo models have also been employed to assess the therapeutic potential of oxazole derivatives. One study reported that certain derivatives significantly reduced tumor size in xenograft models when administered at specific dosages. These findings support the need for further clinical exploration of these compounds as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride, and how can purity be validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethylation of the oxazole ring under alkaline conditions (e.g., NaOH in dichloromethane) may yield the target structure .
- Purity Validation : Use HPLC (≥98% purity threshold) and H/C NMR to confirm structural integrity. TGA can assess thermal stability (e.g., decomposition above 120°C) .
Q. How should researchers handle safety and storage of this compound given its reactive groups?
- Safety : The chloromethyl group poses risks of alkylation and toxicity. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with nucleophiles like amines or thiols .
- Storage : Store in airtight containers at 2–8°C, away from moisture. Label with H315 (skin irritation) and H319 (eye damage) codes .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- IR Spectroscopy : Identify C-Cl (650–800 cm) and oxazole C=N (1650–1700 cm) stretches .
- NMR : H NMR signals for pyridine protons (δ 7.5–8.5 ppm) and oxazole CHCl (δ 4.5–5.0 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H] at m/z 229.5) .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives. Steric hindrance from the oxazole ring may slow reactivity compared to simpler pyridines. Kinetic studies (e.g., using F NMR with fluorinated nucleophiles) can quantify reaction rates .
- Table: Reactivity with Nucleophiles
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanolamine | Oxazole-ethylamine | 12 | 75 |
| Thiourea | Thioether derivative | 6 | 85 |
| Data from controlled anhydrous conditions . |
Q. What strategies mitigate contradictory data in thermal stability studies?
- Conflict Resolution : Discrepancies in TGA/DTA data (e.g., decomposition ranges) may arise from hydration states. Use Karl Fischer titration to quantify water content pre-analysis. Repeat experiments under inert atmospheres (N) to exclude oxidative degradation .
Q. How can computational modeling predict biological activity or regioselectivity?
- Methods :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electron density at the chloromethyl group, predicting sites for electrophilic attack .
- Molecular Docking : Screen against kinase targets (e.g., EGFR) to hypothesize binding affinity. Compare with analogs lacking the oxazole ring .
Q. What are the implications of isomerism in functionalized oxazole-pyridine systems?
- Case Study : 4-chloromethyl vs. 5-chloromethyl isomers exhibit distinct reactivity. For example, 4-substituted isomers show higher electrophilicity due to reduced steric hindrance. X-ray crystallography (e.g., CCDC entries) can resolve positional differences .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
